5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide
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Overview
Description
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide typically involves the bromination of 1-methyl-1H-1,2,3-triazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
For large-scale industrial production, the process can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of hydrobromic acid (HBr) in an organic solvent like xylene, with azeotropic removal of water to drive the reaction to completion. This method offers a high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of 1-methyl-1H-1,2,3-triazole.
Scientific Research Applications
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)pyridine hydrobromide
- 5-(Bromomethyl)indole hydrobromide
- 5-(Bromomethyl)pyrimidine hydrobromide
Uniqueness
Compared to similar compounds, 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide offers unique properties due to the presence of the triazole ring. The triazole ring provides additional stability and the ability to participate in a wider range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
2751610-76-9 |
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Molecular Formula |
C4H7Br2N3 |
Molecular Weight |
256.9 |
Purity |
95 |
Origin of Product |
United States |
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